molecular formula C16H20N2O B106673 N-Desmethyldoxylamine CAS No. 78868-03-8

N-Desmethyldoxylamine

Cat. No. B106673
CAS RN: 78868-03-8
M. Wt: 256.34 g/mol
InChI Key: VCONERXBEFNHJS-UHFFFAOYSA-N
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Description

N-Desmethyldoxylamine is a metabolite of the antihistamine doxylamine . It has a molecular formula of C16 H20 N2 O and a molecular weight of 374.43 .


Molecular Structure Analysis

The molecular structure of N-Desmethyldoxylamine is represented by the formula C16 H20 N2 O . Unfortunately, the search results do not provide a detailed molecular structure analysis.

Scientific Research Applications

Metabolic Pathways and Identification

  • Metabolism in Humans : A study identified N-Desmethyldoxylamine and its N-acetyl conjugates as metabolites of doxylamine in human urine. This marks the first report of in vivo acetylation of primary and secondary aliphatic amines in humans (Ganes & Midha, 1987).

  • Secondary Amine Metabolism : N-Desmethyldoxylamine, as a primary amine metabolite, does not contribute to the formation of metabolic-intermediate (MI) complexes in secondary alkyl amines. This highlights its distinct role in secondary amine metabolism (Hanson et al., 2010).

  • Characterization in Monkey Metabolism : Mass spectral analysis of rhesus monkey urine metabolites identified N-Desmethyldoxylamine, demonstrating its significance in doxylamine metabolism (Holder et al., 1985).

Drug Metabolism and Interaction

  • Tamoxifen Metabolism : N-Desmethyltamoxifen, closely related to N-Desmethyldoxylamine, is a primary metabolite of tamoxifen, revealing the compound's significance in the metabolism of cancer treatment drugs (Borges et al., 2006).

  • Imipramine Metabolism : N-Hydroxydesmethylimipramine, a metabolite similar to N-Desmethyldoxylamine, has been identified as a significant metabolite in the metabolism of the antidepressant imipramine (Beckett et al., 1983).

Analytical Techniques and Applications

  • Thermospray Mass Spectrometry Analysis : N-Desmethyldoxylamine was studied using thermospray mass spectrometry, illustrating its utility in the analysis of biological metabolites (Korfmacher et al., 1988).

  • N,N-Bis(ethoxymethyl)alkylamine Reagents : In a study, N,N-Bis(ethoxymethyl)alkylamines, which are structurally related to N-Desmethyldoxylamine, were used as reagents for synthesizing azabicyclic ketones, indicating its potential in organic synthesis (Halliday et al., 2006).

  • Mutagenicity Studies : A study on N-2-acetylaminofluorene and its hydroxy derivative showed the mutagenic potential of compounds structurally similar to N-Desmethyldoxylamine (Allaben et al., 1979).

properties

IUPAC Name

N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCONERXBEFNHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000095
Record name N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyldoxylamine

CAS RN

78868-03-8
Record name N-Desmethyldoxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLDOXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36G349I9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the major metabolic pathways of doxylamine in primates?

A1: Research using rhesus monkeys [] shows that doxylamine is metabolized through at least four main pathways:

  1. N-Demethylation: This is a major metabolic pathway involving successive N-demethylation steps. This pathway produces N-desmethyldoxylamine and N,N-didesmethyldoxylamine. [, ]
  2. Side-Chain Cleavage: This major pathway involves direct side-chain oxidation and/or deamination, resulting in the formation of metabolites like 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid and 1-[1-phenyl-1(2-pyridinyl)ethoxy] methanol. []

Q2: Is N-desmethyldoxylamine further metabolized in humans?

A2: Yes, research indicates that N-desmethyldoxylamine undergoes further metabolism in humans through N-acetylation. This pathway results in the formation of the N-acetyl conjugate of N-desmethyldoxylamine. Interestingly, the N-acetyl conjugate of N,N-didesmethyldoxylamine is also observed. This finding is significant as it highlights the acetylation of primary and secondary aliphatic amines in vivo in humans. []

Q3: How can N-desmethyldoxylamine and other doxylamine metabolites be analyzed?

A3: Several analytical techniques have been employed to identify and characterize N-desmethyldoxylamine and other metabolites of doxylamine. These include:

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry, is used to separate and identify metabolites based on their retention times and mass-to-charge ratios. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, also frequently combined with mass spectrometry, offers another effective method for separating and quantifying metabolites. This technique is particularly useful for analyzing polar metabolites. [, , ]
  • Thermospray Mass Spectrometry (TSP/MS) and Tandem Mass Spectrometry (TSP/MS/MS): These techniques are particularly valuable for identifying metabolites like doxylamine N-oxide and pyrilamine N-oxide. TSP/MS/MS provides fragment ions that are characteristic of these metabolites, aiding in their structural elucidation. []

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